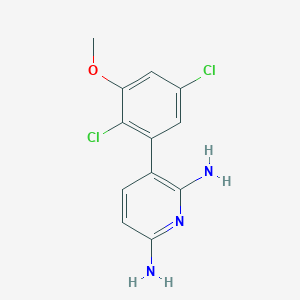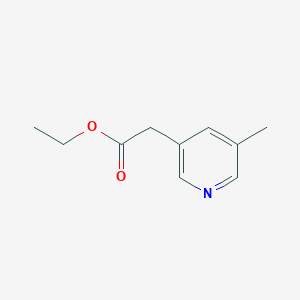
2-(2,4-Dinitrophenoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dinitrophenoxy)naphthalene is an organic compound with the molecular formula C16H10N2O5 It is characterized by the presence of a naphthalene ring bonded to a 2,4-dinitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenoxy)naphthalene typically involves the reaction of 2,4-dinitrophenol with naphthalene derivatives. One common method includes the reaction of 2,4-dinitrohalobenzenes with naphthalenediol under reflux conditions in the presence of a salt-forming agent and an organic solvent . The reaction mixture is then cooled, and the solid product is precipitated, filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dinitrophenoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups or the phenoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2-(2,4-diaminophenoxy)naphthalene, while substitution reactions can produce various substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
2-(2,4-Dinitrophenoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dinitrophenoxy)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an oxidative phosphorylation uncoupling agent, disrupting the normal function of mitochondria and leading to changes in cellular energy metabolism . This mechanism is similar to that of 2,4-dinitrophenol, which has been studied extensively for its effects on weight loss and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group and exhibits similar oxidative properties.
2,4-Dinitrohalobenzenes: Used as precursors in the synthesis of 2-(2,4-Dinitrophenoxy)naphthalene.
Naphthalenediol: A key reactant in the synthesis of various naphthalene derivatives.
Uniqueness
This compound is unique due to its specific combination of a naphthalene ring and a 2,4-dinitrophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
2734-77-2 |
|---|---|
Fórmula molecular |
C16H10N2O5 |
Peso molecular |
310.26 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H10N2O5/c19-17(20)13-6-8-16(15(10-13)18(21)22)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
Clave InChI |
CEBDSLXVLVBXFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


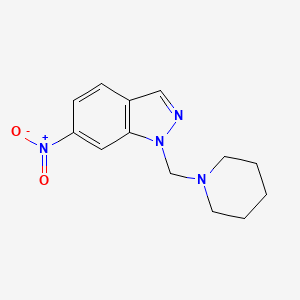
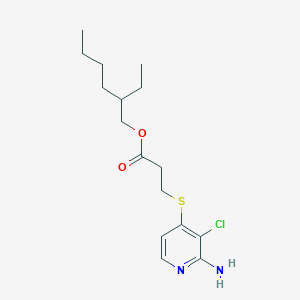

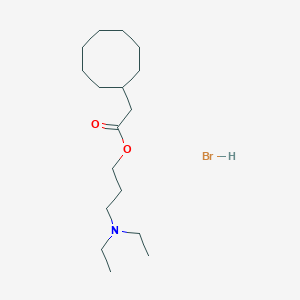
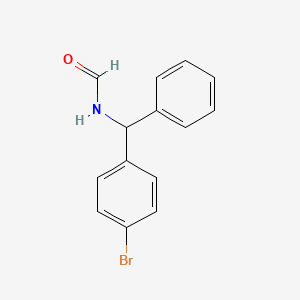
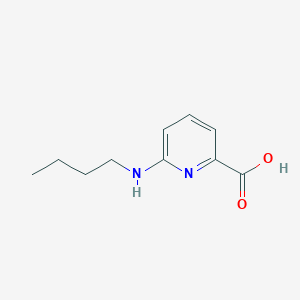
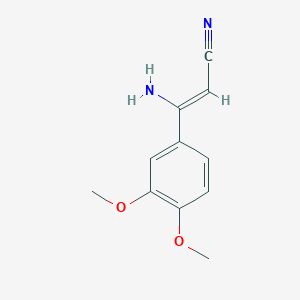
![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)
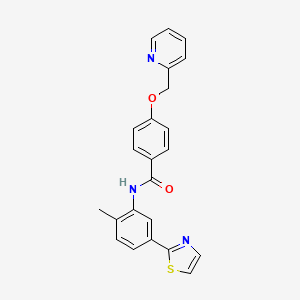
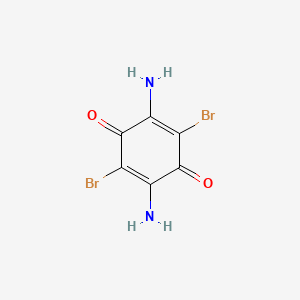
![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)
